Bienvenue dans la boutique en ligne BenchChem!

methyl 2-oxoindole-6-carboxylate

Process Chemistry Nintedanib Intermediates Regioselectivity

Methyl 2-oxoindole-6-carboxylate is the sole starting material for the optimized 3-step nintedanib synthesis (81% combined yield). The 6-methoxycarbonyl substitution avoids CDK4/InsR/IGF1R off-target activity seen with 5-isomer. Its melting point (209–213°C) provides unambiguous bin-level identity testing, preventing costly mis-shipments. Commercial availability at ≥98% purity minimizes pre-GMP purification. Selecting this exact intermediate eliminates route re-validation and impurity re-characterization, saving months of development time.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B7888367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-oxoindole-6-carboxylate
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC(=O)C=C2C=C1
InChIInChI=1S/C10H7NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-5H,1H3
InChIKeyBVQULCMQTAHZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Oxoindole-6-carboxylate (CAS 14192-26-8): Baseline Identity and Procurement Context


Methyl 2-oxoindole-6-carboxylate (also referred to as methyl 2-oxoindoline-6-carboxylate, 6-methoxycarbonyl-2-oxindole, or oxindole-6-carboxylic acid methyl ester; molecular formula C₁₀H₉NO₃, MW 191.18 g/mol) is a 6‑substituted oxindole derivative. Its primary documented industrial relevance is as the indispensable starting material for the multi‑step synthesis of the triple angiokinase inhibitor nintedanib (BIBF 1120) [1]. The 2‑oxoindole scaffold with a 6‑methoxycarbonyl substituent forms the core pharmacophoric framework of the final drug substance, and this specific substitution pattern was identified during medicinal chemistry optimization as critical for achieving a favorable kinase selectivity profile [2]. The compound is commercially available at purity specifications typically ≥98% (GC) to ≥99% (HPLC) from multiple global suppliers serving pharmaceutical R&D and production needs .

Why Substitute Methyl 2-Oxoindole-6-carboxylate with Another Oxindole Ester? Procurement and Performance Consequences


Generic or in‑class substitution of methyl 2‑oxoindole‑6‑carboxylate with a seemingly analogous oxindole ester—such as the ethyl ester, the 5‑carboxylate regioisomer, or the free carboxylic acid—is demonstrably unsound. The methyl ester is not merely a convenience; it is the specific intermediate for which the nintedanib manufacturing route was developed and optimized, achieving a combined yield of 81% over three steps when using the methyl ester as starting material [1]. The ethyl ester analogue (CAS 954239‑49‑7) is formally classified as Nintedanib Impurity 45, not as a starting material, and its use in the nintedanib process would generate a different final product (the ethoxycarbonyl analogue), necessitating distinct analytical methods and reference standards [2]. The 5‑carboxylate regioisomer (CAS 199328‑10‑4) places the ester group at a position that was shown in the foundational SAR to be associated with CDK4, InsR, and IGF1R off‑target activity—precisely the kinases that the 6‑substitution was designed to avoid [3]. Procuring an alternative without evidence of equivalence risks regulatory impurity flags, off‑target pharmacology, and complete synthetic route re‑validation.

Quantitative Differentiation Evidence for Methyl 2-Oxoindole-6-carboxylate Against Close Analogs


Nintedanib Synthetic Pathway: Regiospecificity and Intermediate Yield Advantage over the 5-Carboxylate Regioisomer

The nintedanib synthetic pathway is built entirely around the 6‑methoxycarbonyl‑oxindole scaffold. In the initial key step, methyl 2‑oxoindoline‑6‑carboxylate is converted to methyl 1‑(2‑chloroacetyl)‑2‑oxoindoline‑6‑carboxylate in 93.5% isolated yield at the first intermediate, contributing to a combined three‑step yield of 81% to the advanced (E)‑chloroacetyl intermediate [1]. By contrast, the 5‑carboxylate regioisomer (methyl 2‑oxoindoline‑5‑carboxylate, CAS 199328‑10‑4) cannot produce nintedanib, which is defined by the IUPAC name as a 6‑methoxycarbonyl‑substituted indolinone; any attempt to process the 5‑regioisomer through the same route would generate a regioisomeric impurity with unknown toxicology, requiring a fully separate analytical control strategy [2].

Process Chemistry Nintedanib Intermediates Regioselectivity

Methyl vs. Ethyl Ester: Methyl Ester as the Direct Nintedanib Starting Material vs. Ethyl Ester as Impurity 45

The methyl ester (CAS 14192‑26‑8) is the designated starting material in the published nintedanib synthesis and is classified as Nintedanib Impurity 52 (or Impurity 72), whereas the ethyl ester (CAS 954239‑49‑7) is separately classified as Nintedanib Impurity 45 [1][2]. When the methyl ester was used as substrate in the chloroacetylation step, a yield of 93.5% was obtained for the first intermediate [3]; when the ethoxy‑analogue was prepared via the ethyl ester route, the combined yield for the comparable two‑isolation procedure was only 61% [3]. Furthermore, nintedanib itself is the 6‑methoxycarbonyl derivative, not the 6‑ethoxycarbonyl derivative; the latter (Nintedanib Ethyl Ester, CAS 1139455‑52‑9) is a known impurity requiring separate analytical method validation [2].

Pharmaceutical Impurity Control Route Selection Ester Analogues

Kinase Selectivity: 6‑Methoxycarbonyl‑Substituted Indolinones Exhibit Superior Selectivity over Unsubstituted and 5‑Substituted Indolinones

In the foundational J. Med. Chem. 2009 SAR study, 6‑amido‑substituted indolinone 1 (VEGFR‑2 IC₅₀ = 763 nM) showed no inhibition of CDK4, InsR, or IGF1R (IC₅₀ > 10 µM), in contrast to the corresponding 5‑amido‑substituted derivatives which inhibited CDK4 [1]. The unsubstituted indolinone 39 displayed undesirable off‑target activity against CDK4, InsR, and IGF1R. Although methyl 2‑oxoindole‑6‑carboxylate is the synthetic precursor, not the final active molecule, the 6‑position substitution pattern it embodies is the structural basis for this selectivity. Specifically, 6‑COOMe compound 45 and 6‑COOEt compound 34 both showed nM VEGFR‑2 activity (36 nM and 109 nM, respectively) with favorable selectivity, but the 6‑COOMe analogue was ~3‑fold more potent than the 6‑COOEt analogue in the VEGFR‑2 biochemical assay [2]. The 6‑substitution was consistently associated with a cleaner kinase profile across the series.

Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

Purity Specifications: Commercially Available Methyl Ester Routinely Exceeds 99% HPLC vs. Broader Ranges for Competing Esters

Commercial technical datasheets and procurement listings indicate that methyl 2‑oxoindole‑6‑carboxylate is routinely supplied at ≥99.0% purity by HPLC, with melting point tightly controlled at 209–213 °C (210–214 °C by GC‑purity grade) [1]. In contrast, methyl 2‑oxoindoline‑5‑carboxylate (CAS 199328‑10‑4) is typically listed at 98% (min, GC) with broader specification windows (moisture ≤0.5%) [2]. Ethyl 2‑oxoindoline‑6‑carboxylate, while available as a certified impurity standard, is not routinely supplied at the >99% production‑scale purity typical of the methyl ester [3]. The tighter purity specification of the methyl ester reflects its role as a validated pharmaceutical intermediate in commercial nintedanib manufacturing, where impurity carry‑through must be controlled from the starting material.

Quality Control Procurement Specification Pharmaceutical Intermediates

Physicochemical Differentiation: Melting Point and pKa Distinguish the 6‑Methyl Ester from Close Structural Analogs

The methyl 2‑oxoindole‑6‑carboxylate exhibits a distinct melting point range of 209–213 °C (210–214 °C as determined by GC‑purity material) . This value is substantially higher than the 5‑regioisomer, which reports a broader melting point range of approximately 184–190 °C . The pKa of the 6‑methyl ester is predicted to be 13.50 ± 0.20, indicating a weakly acidic NH proton that can be deprotonated for selective N‑functionalization under controlled conditions . These physicochemical differences provide practical identity verification: a user receiving a shipment can perform a melting point determination to rapidly confirm that the correct 6‑regioisomer has been supplied, rather than the 5‑regioisomer—a critical quality check when both compounds are white‑to‑off‑white solids of identical molecular formula and molecular weight.

Physicochemical Characterization Solid-State Properties Quality Specification

Optimal Application Scenarios Where Methyl 2-Oxoindole-6-carboxylate Outperforms Analogs


Nintedanib API and Advanced Intermediate Manufacturing: Direct Starting Material with Validated Route Performance

For pharmaceutical manufacturers synthesizing nintedanib (BIBF 1120) or its penultimate intermediates, methyl 2‑oxoindole‑6‑carboxylate is the only starting material for which the multi‑step process has been optimized to deliver 81% combined yield over three steps (chloroacetylation → enol‑ether formation → chloroacetyl cleavage) [1]. The 5‑regioisomer is structurally incapable of yielding nintedanib, and the ethyl ester yields a different final compound (Nintedanib Ethyl Ester) requiring separate regulatory filing . Selecting the methyl 6‑ester avoids route re‑development, impurity re‑characterization, and analytical method re‑validation.

Nintedanib Impurity Reference Standard Preparation and Analytical Quality Control

Methyl 2‑oxoindole‑6‑carboxylate is officially designated as Nintedanib Impurity 52 (or Impurity 72) and is supplied with full characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA filings [1]. Laboratories developing HPLC or UPLC methods for nintedanib purity testing require this exact compound as a retention time marker and system suitability standard, not the 5‑regioisomer or the ethyl ester which have different retention characteristics and distinct impurity classifications (e.g., Impurity 45).

Medicinal Chemistry Kinase Inhibitor Programs Requiring a Selectivity‑De‑Risked 6‑Substituted Oxindole Scaffold

The 6‑methoxycarbonyl‑substituted oxindole template has been pharmacologically validated in the Roth et al. (2009) SAR as the substitution pattern that eliminates CDK4, InsR, and IGF1R off‑target kinase inhibition while maintaining nM potency against VEGFR‑2, PDGFR, and FGFR [1]. Medicinal chemistry teams pursuing novel indolinone‑based kinase inhibitors can adopt this scaffold with the confidence that the 6‑position placement avoids the CDK4 cross‑reactivity observed with the unsubstituted and 5‑substituted indolinone analogues [1]. The methyl ester functionality further serves as a synthetic handle for late‑stage diversification (e.g., amidation, reduction, hydrolysis) without altering the regiochemical integrity of the core.

Commercial Procurement Where Purity and Identity Verification Are Gating Requirements

Procurement teams sourcing the 6‑carboxylate oxindole intermediate at metric‑ton scale for commercial nintedanib production benefit from the well‑characterized melting point (209–213 °C) and pKa (13.50 ± 0.20) that enable rapid incoming‑material identity testing [1]. The ≥23 °C melting point gap versus the 5‑regioisomer (184–190 °C) allows for definitive bin‑level discrimination between the two isomers using a simple melting point apparatus, reducing the probability of a costly mis‑shipment. The commercial availability at ≥99.0% HPLC purity [1] minimizes the need for additional purification prior to use in a GMP step.

Quote Request

Request a Quote for methyl 2-oxoindole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.